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Compound of Interest

Compound Name: Olean-12-ene-3,11-diol

Cat. No.: B15596524 Get Quote

A comprehensive analysis of oleanane triterpenoids reveals that subtle structural modifications

to their pentacyclic scaffold can dramatically influence their therapeutic potential. This guide

dissects the intricate relationship between the chemical structure of these natural compounds

and their anticancer, anti-inflammatory, and antiviral activities, providing researchers, scientists,

and drug development professionals with a comparative framework supported by experimental

data.

Oleanane triterpenoids, a class of natural products widely distributed in the plant kingdom,

have long been recognized for their diverse pharmacological properties. The core oleanane

skeleton, a pentacyclic structure, serves as a versatile template for chemical modifications that

can enhance potency and selectivity for various biological targets. This guide summarizes key

structure-activity relationships (SAR), presents comparative data on the biological activities of

representative derivatives, and details the experimental protocols used to generate this data.

Anticancer Activity: A Tale of Two Rings
The anticancer activity of oleanane triterpenoids is profoundly influenced by modifications on

rings A and C of the pentacyclic structure. The presence of electron-withdrawing groups and

α,β-unsaturated carbonyl moieties is a recurring theme in potent anticancer derivatives.

A prime example is the synthetic oleanane triterpenoid CDDO (2-cyano-3,12-dioxooleana-

1,9(11)-dien-28-oic acid) and its methyl ester derivative (CDDO-Me). These compounds exhibit
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potent antiproliferative activity against a wide range of cancer cell lines. Their mechanism of

action is often linked to the induction of apoptosis and the inhibition of key signaling pathways

involved in cell survival and proliferation, such as the NF-κB and MAPK pathways.

Table 1: Comparative Anticancer Activity (IC50, µM) of Oleanane Triterpenoid Derivatives

Compound
HCT-116
(Colon)

HL-60
(Leukemia)

MCF-7
(Breast)

A549 (Lung) Reference

Oleanolic

Acid
>100 >100 >100 >100 [1]

Asiatic Acid 19.77 - 19.77 17.55 [2]

CDDO 0.02 0.01 0.03 0.04 [3]

CDDO-Me 0.01 0.005 0.02 0.02 [3]

Spinasaponin

A methyl

ester

0.63 4.44 - - [1]

Pesudoginse

noside RP(1)

methyl ester

6.50 41.45 - - [1]

Key Structure-Activity Relationship Insights for Anticancer Activity:

Ring A Modification: The introduction of a cyano group at C-2 and an enone system in ring A,

as seen in CDDO and its analogs, is crucial for high potency.

Ring C Modification: An enone functionality in ring C further enhances cytotoxic activity.

C-28 Carboxyl Group: A free carboxyl group at C-28 is often important for activity, though

esterification (e.g., CDDO-Me) can sometimes improve cellular uptake and potency.[1]

Glycosylation: Glycosylation at C-3 or C-28 generally decreases anticancer activity.

Anti-inflammatory Activity: Quenching the Fire
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The anti-inflammatory properties of oleanane triterpenoids are largely attributed to their ability

to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins,

primarily through the suppression of the NF-κB and MAPK signaling pathways.

Modifications that enhance the lipophilicity and introduce specific functional groups can

significantly boost anti-inflammatory effects. For instance, derivatives of glycyrrhetinic acid

have been extensively studied for their anti-inflammatory potential.

Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Oleanane Triterpenoid

Derivatives (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)

Compound IC50 (µM) Reference

Oleanolic Acid 40.74 [4]

Glycyrrhetinic Acid ~25 [5]

Asiatic Acid 15.2 [5]

18α-Glycyrrhetinic acid

monoglucuronide
~10 [6]

Brachyantheraside C1 21.41 [7]

Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:

C-3 Hydroxyl Group: The hydroxyl group at C-3 is a common site for modification.

Esterification or oxidation can modulate activity.

C-11 Carbonyl Group: The carbonyl group at C-11 in glycyrrhetinic acid is important for its

activity.

C-30 Carboxyl Group: Modifications at the C-30 carboxyl group can influence potency.

A-ring modifications: Introduction of enone functionalities in ring A can also enhance anti-

inflammatory activity.

Antiviral Activity: A Broad Spectrum of Defense
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Oleanane triterpenoids have demonstrated promising antiviral activity against a range of

viruses, including HIV, influenza, and hepatitis viruses. The mechanism of action often involves

interference with viral entry, replication, or maturation processes.

Betulinic acid, a lupane-type triterpenoid which shares structural similarities with the oleanane

scaffold, and its derivatives have been a major focus of anti-HIV research. Modifications at both

C-3 and C-28 positions have led to the development of potent inhibitors.

Table 3: Comparative Antiviral Activity (EC50/IC50) of Oleanane and Related Triterpenoid

Derivatives

Compound Virus Assay
EC50/IC50
(µM)

Reference

Oleanolic Acid HIV-1
Acute infection

(H9 cells)

1.7 µg/mL (~3.7

µM)
[8]

Betulinic Acid HIV-1 - 1.4 µM [2]

Bevirimat (DSB) HIV-1
Maturation

inhibitor
0.065 [9]

Bi-functional BA

derivative
HIV-1

Entry and

maturation

inhibitor

0.0026 [4]

Azepanodipteroc

arpol

Influenza A

(H1N1)
-

1.1 µg/mL (~2.4

µM)
[10]

Glycyrrhetic acid HSV-1 -
>10x more active

than glycyrrhizin
[11]

Key Structure-Activity Relationship Insights for Antiviral Activity:

C-3 Position: Acylation at the C-3 hydroxyl group is critical for anti-HIV activity in many

betulinic acid derivatives.[12]

C-28 Position: Modification of the C-28 carboxyl group can also significantly impact antiviral

potency. Bi-functional derivatives with modifications at both C-3 and C-28 have shown
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exceptional anti-HIV activity.[4]

A-ring seco-derivatives: Opening of the A-ring to form seco-derivatives has been explored as

a strategy to enhance antiviral activity against respiratory viruses.[13]

Signaling Pathways and Experimental Workflows
The biological activities of oleanane triterpenoids are underpinned by their interaction with

complex cellular signaling networks. The NF-κB and MAPK pathways are central to their anti-

inflammatory and anticancer effects.

NF-κB Signaling Pathway Inhibition
Oleanolic acid and its derivatives can inhibit the NF-κB pathway by preventing the

phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This

sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and

the transcription of pro-inflammatory and pro-survival genes. Some derivatives may also

directly inhibit the activity of IκB kinase (IKK).[5][14][15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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